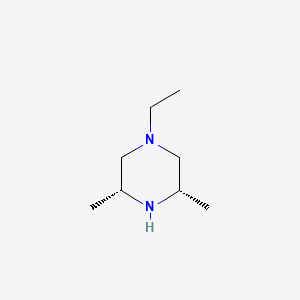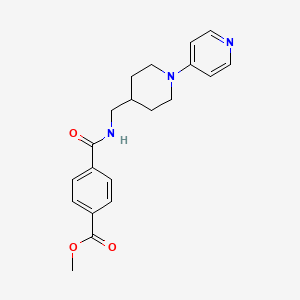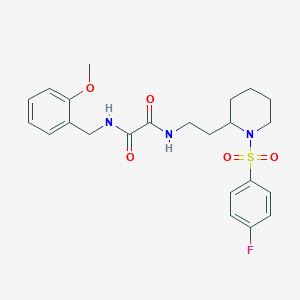![molecular formula C9H7NOS2 B2762531 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone CAS No. 1210870-19-1](/img/structure/B2762531.png)
1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone is a heterocyclic compound that features both a thiazole and a thiophene ring. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, while thiophenes are five-membered rings containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone typically involves the condensation of appropriate thiazole and thiophene derivatives. One common method involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized to form the thiazole ring. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or thiophene rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating that it may inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism by which 1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone exerts its effects is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to disrupt cell membranes may contribute to its antimicrobial and antifungal properties .
Comparación Con Compuestos Similares
1-[2-(2-Thienyl)-1,3-thiazol-5-yl]-1-ethanone can be compared to other thiazole and thiophene derivatives:
Sulfathiazole: An antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
What sets this compound apart is its unique combination of thiazole and thiophene rings, which may confer distinct biological activities and chemical properties .
Propiedades
IUPAC Name |
1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c1-6(11)8-5-10-9(13-8)7-3-2-4-12-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBOOHTYRBDXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one](/img/structure/B2762450.png)
![N'-(4-ethylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2762451.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2762452.png)

![Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B2762458.png)
![N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2762459.png)

![2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2762462.png)
![8-cycloheptyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2762463.png)

![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)
![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)

